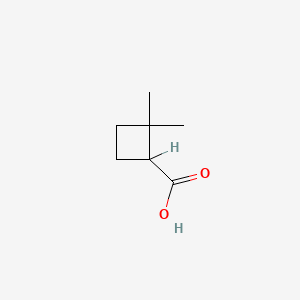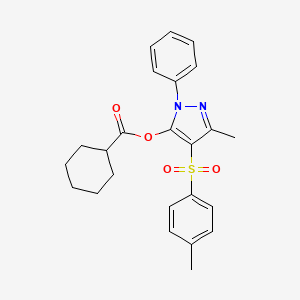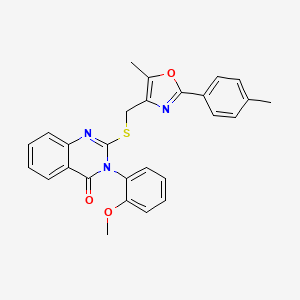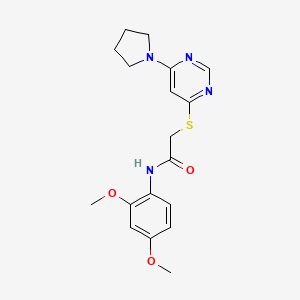
2,2-Dimethylcyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylcyclobutanecarboxylic acid is a cyclic carboxylic acid with the chemical formula C7H12O2 . It has a molecular weight of 128.17 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H12O2/c1-7(2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) .Physical and Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 128.17 . The InChI code for this compound is 1S/C7H12O2/c1-7(2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) .Applications De Recherche Scientifique
Synthesis of Enantiopure Compounds
2,2-Dimethylcyclobutanecarboxylic acid is utilized in synthesizing enantiopure cyclobutane amino acids and amino alcohols. These compounds are important for preparing enantiopure oligopeptides and cyclobutane-based carbocyclic nucleosides, derived from α-pinene (Balo, Fernández, Caamaño, & López, 2005).
Hydrogen Bonding Studies
The compound plays a role in understanding hydrogen bonding patterns in related chemical structures. For instance, its derivative, (-)-cis-3-acetyl-2,2-dimethylcyclobutanecarboxylic acid, forms carboxyl-to-ketone chains in certain molecular arrangements, contributing to the study of hydrogen bonding in organic compounds (Coté, Thompson, & Lalancette, 1997).
Intermediate in Synthesis Processes
It is an important intermediate in synthesizing various medicaments and pesticides. Different synthesis routes of this compound, including its chiral versions, are significant in pharmaceutical and agricultural chemistry (Li Gong, 2007).
In Intermolecular Hydrogen Bonding
This compound is part of studies exploring acid−amide intermolecular hydrogen bonding. Such studies are crucial in understanding molecular recognition and dimer formation in organic compounds (Wash, Maverick, Chiefari, & Lightner, 1997).
In Crystal Structure Analysis
Its derivatives are used in studying crystal structures and molecular packing, offering insights into the behavior of organic compounds under various conditions (Csöregh, Czugler, Kălmăn, Weber, & Hecker, 1991).
Planarity Studies in Cyclobutane Derivatives
Research involving its derivatives helps in understanding the planarity of cyclobutane rings in crystal structures, which is important in the study of organic chemistry and material science (Shabir, Saeed, Qasim, Bolte, Hökelek, & Erben, 2020).
In Cycloaddition Reactions
The compound is involved in studies of cycloaddition reactions, particularly in understanding the mechanisms and intermediates in these reactions (Gotoh, Padías, & Hall, 1991).
In Aerosol Formation Studies
Derivatives of this compound are used in atmospheric chemistry, specifically in the study of secondary organic aerosol formation (Eijck, Opatz, Taraborrelli, Sander, & Hoffmann, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2,2-dimethylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUBYJLFSCGSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42836-66-8 |
Source


|
| Record name | 2,2-dimethylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2860508.png)
![1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2860509.png)



![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2860516.png)



![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)



![methyl 5-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2860531.png)
